molecular formula C14H21ClN2O2S3 B2806652 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2034325-46-5

5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2806652
CAS No.: 2034325-46-5
M. Wt: 380.96
InChI Key: GSZTWBZFFMIRHZ-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a chemical compound with a molecular formula of C14H21ClN2O2S3 and a molecular weight of 380.96.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the starting materials such as tetrahydrothiophene and piperidine derivatives.

    Sulfonamide Formation: The piperidine intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Chlorination: The final step involves the chlorination of the thiophene ring to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in the coagulation pathway, thereby exerting its antithrombotic effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of thrombin or other key proteins in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide: is similar to other sulfonamide-based compounds used in medicinal chemistry.

    Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activity and potential therapeutic applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Chloro group : Enhances lipophilicity and potentially increases bioactivity.
  • Piperidine ring : Commonly associated with various pharmacological effects.
  • Thiophene moiety : Known for its role in biological activity and as a building block in drug design.

The molecular formula is C13H18ClN2O2SC_{13}H_{18}ClN_2O_2S with a molecular weight of 302.81 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine derivative : Starting from commercially available piperidine precursors.
  • Introduction of the thiophene group : This step may involve coupling reactions to attach the thiophene moiety.
  • Sulfonamide formation : The final step involves the reaction with a sulfonamide reagent to yield the target compound.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess:

  • Antibacterial effects : Effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
  • Antifungal properties : Some derivatives have demonstrated activity against fungal pathogens.

Anticancer Potential

Recent studies have explored the anticancer potential of thiophene-based sulfonamides. In vitro assays reveal that these compounds can inhibit cancer cell proliferation through:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
  • Anticancer Activity Assessment :
    • In another study, derivatives were tested for their ability to inhibit the growth of human breast cancer cells (MCF-7). The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity .

Summary of Research Findings

Biological ActivityObservationsReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against various fungal strains
AnticancerInduces apoptosis and cell cycle arrest in cancer cells

Properties

IUPAC Name

5-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)16-9-11-3-6-17(7-4-11)12-5-8-20-10-12/h1-2,11-12,16H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZTWBZFFMIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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